molecular formula C6H2F4IN B1408086 3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine CAS No. 1227561-49-0

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine

Cat. No.: B1408086
CAS No.: 1227561-49-0
M. Wt: 290.98 g/mol
InChI Key: KNYGKEWYHURHQI-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-Fluoro-4-iodopyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

3-fluoro-2-iodo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGKEWYHURHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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